(3R)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine
CAS No.:
Cat. No.: VC15779417
Molecular Formula: C9H11NOS
Molecular Weight: 181.26 g/mol
* For research use only. Not for human or veterinary use.
![(3R)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine -](/images/structure/VC15779417.png)
Specification
Molecular Formula | C9H11NOS |
---|---|
Molecular Weight | 181.26 g/mol |
IUPAC Name | (3R)-6-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine |
Standard InChI | InChI=1S/C9H11NOS/c1-12-6-2-3-7-8(10)5-11-9(7)4-6/h2-4,8H,5,10H2,1H3/t8-/m0/s1 |
Standard InChI Key | IRILIZGMAOTYIM-QMMMGPOBSA-N |
Isomeric SMILES | CSC1=CC2=C(C=C1)[C@H](CO2)N |
Canonical SMILES | CSC1=CC2=C(C=C1)C(CO2)N |
Introduction
(3R)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral amine compound that belongs to the class of benzo[b]furan derivatives. It features a fused furan and benzene ring system with a methylthio group and an amine group attached at specific positions. The designation (3R) indicates the stereochemistry at the chiral center, which is crucial for its biological activity and interactions. This compound has gained attention for its potential in various chemical and biological applications due to its unique structural features.
Synthesis and Industrial Production
The synthesis of (3R)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine typically involves several key steps, which can be optimized for industrial production. Techniques such as continuous flow synthesis may be employed to enhance yield and purity. The specific reagents and conditions used in these reactions significantly influence the yield and purity of the products formed.
Biological Activities and Potential Applications
Research indicates that (3R)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine exhibits various biological activities. It has been studied for its potential effects on enzyme interactions and metabolic pathways. The presence of the chiral center and functional groups allows for specific binding interactions with biological targets, which may lead to therapeutic applications. Preliminary studies suggest that this compound could have antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.
Interaction Studies and Mechanism of Action
The interaction studies of (3R)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine focus on its binding affinity to various molecular targets such as enzymes and receptors. The chiral nature of this compound plays a crucial role in determining its specificity and efficacy in biological systems. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with (3R)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine. These include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6-Methyl-2,3-dihydrobenzo[b]furan | C10H10O | Lacks the amine group; alters chemical properties significantly. |
2,3-Dihydrobenzo[b]furan-3-ylamine | C9H9N | Lacks the methylthio group; affects steric and electronic characteristics. |
5-(Methylsulfonyl)-2,3-dihydrobenzo[b]furan-3-ylamine | C11H13N1O2S1 | Contains a methylsulfonyl group; differs in reactivity compared to methylthio derivative. |
The uniqueness of (3R)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine lies in its specific combination of a chiral center with both methylthio and amine groups. This distinct structural arrangement imparts unique chemical reactivity and biological activity that differentiate it from similar compounds, making it particularly valuable for research and industrial applications.
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